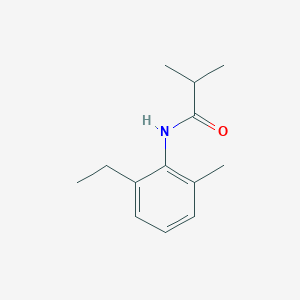

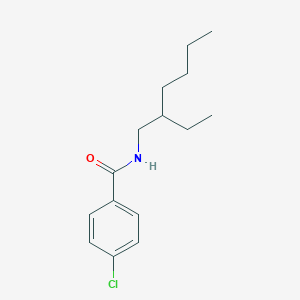

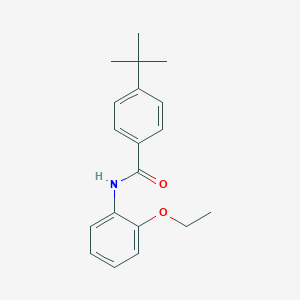

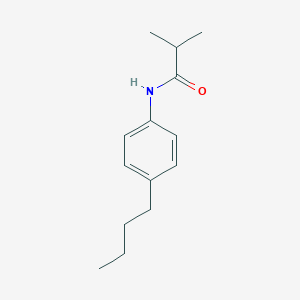

N-(2-ethyl-6-methylphenyl)-2-iodobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-ethyl-6-methylphenyl)-2-iodobenzamide, also known as EMIB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EMIB is a type of iodinated benzamide that is commonly used as a radioligand in positron emission tomography (PET) imaging studies.

Wirkmechanismus

The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-iodobenzamide involves its binding to the dopamine D3 receptor or sigma-1 receptor. N-(2-ethyl-6-methylphenyl)-2-iodobenzamide binds to these receptors with high affinity and specificity, allowing for the visualization and quantification of receptor density and distribution in living organisms. N-(2-ethyl-6-methylphenyl)-2-iodobenzamide has been shown to have excellent pharmacokinetic properties, including high brain penetration and rapid clearance, making it an ideal radioligand for PET imaging studies.

Biochemical and Physiological Effects

N-(2-ethyl-6-methylphenyl)-2-iodobenzamide has been shown to have minimal biochemical and physiological effects on living organisms. N-(2-ethyl-6-methylphenyl)-2-iodobenzamide does not significantly alter the function or expression of the dopamine D3 receptor or sigma-1 receptor, making it a safe and reliable radioligand for PET imaging studies. N-(2-ethyl-6-methylphenyl)-2-iodobenzamide has also been shown to have minimal toxicity and side effects, making it a promising candidate for clinical applications.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2-ethyl-6-methylphenyl)-2-iodobenzamide has several advantages for lab experiments, including its high affinity and specificity for the dopamine D3 receptor and sigma-1 receptor, its excellent pharmacokinetic properties, and its minimal biochemical and physiological effects on living organisms. However, N-(2-ethyl-6-methylphenyl)-2-iodobenzamide also has several limitations, including its high cost, the need for specialized equipment and expertise for PET imaging studies, and the limited availability of N-(2-ethyl-6-methylphenyl)-2-iodobenzamide for research purposes.

Zukünftige Richtungen

There are several future directions for N-(2-ethyl-6-methylphenyl)-2-iodobenzamide research, including the development of new radioligands with improved pharmacokinetic properties and specificity for the dopamine D3 receptor and sigma-1 receptor, the application of N-(2-ethyl-6-methylphenyl)-2-iodobenzamide for clinical diagnosis and treatment of neurological and psychiatric disorders, and the investigation of the role of the dopamine D3 receptor and sigma-1 receptor in various physiological processes. Additionally, the use of N-(2-ethyl-6-methylphenyl)-2-iodobenzamide in combination with other imaging techniques, such as magnetic resonance imaging (MRI) and computed tomography (CT), may further enhance the accuracy and precision of PET imaging studies.

Synthesemethoden

The synthesis of N-(2-ethyl-6-methylphenyl)-2-iodobenzamide involves several steps, including the preparation of 2-iodobenzoic acid, which is then reacted with 2-amino-5-ethyl-6-methylbenzoic acid to form the intermediate compound. This intermediate compound is then treated with thionyl chloride to produce the final product, N-(2-ethyl-6-methylphenyl)-2-iodobenzamide. The synthesis method of N-(2-ethyl-6-methylphenyl)-2-iodobenzamide is well-established and has been optimized for high yield and purity.

Wissenschaftliche Forschungsanwendungen

N-(2-ethyl-6-methylphenyl)-2-iodobenzamide has been widely used in scientific research as a radioligand for PET imaging studies. PET imaging is a non-invasive imaging technique that allows for the visualization and quantification of biological processes in living organisms. N-(2-ethyl-6-methylphenyl)-2-iodobenzamide is used as a radioligand for imaging the dopamine D3 receptor, which is involved in various neurological and psychiatric disorders, such as addiction, depression, and schizophrenia. N-(2-ethyl-6-methylphenyl)-2-iodobenzamide has also been used as a radioligand for imaging the sigma-1 receptor, which is involved in various physiological processes, such as pain perception, cell survival, and neuroprotection.

Eigenschaften

Molekularformel |

C16H16INO |

|---|---|

Molekulargewicht |

365.21 g/mol |

IUPAC-Name |

N-(2-ethyl-6-methylphenyl)-2-iodobenzamide |

InChI |

InChI=1S/C16H16INO/c1-3-12-8-6-7-11(2)15(12)18-16(19)13-9-4-5-10-14(13)17/h4-10H,3H2,1-2H3,(H,18,19) |

InChI-Schlüssel |

SAHYYNRCXLKGIT-UHFFFAOYSA-N |

SMILES |

CCC1=CC=CC(=C1NC(=O)C2=CC=CC=C2I)C |

Kanonische SMILES |

CCC1=CC=CC(=C1NC(=O)C2=CC=CC=C2I)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(diethylamino)phenyl]butanamide](/img/structure/B291679.png)

![2-methyl-N-[2-(propan-2-yl)phenyl]propanamide](/img/structure/B291690.png)